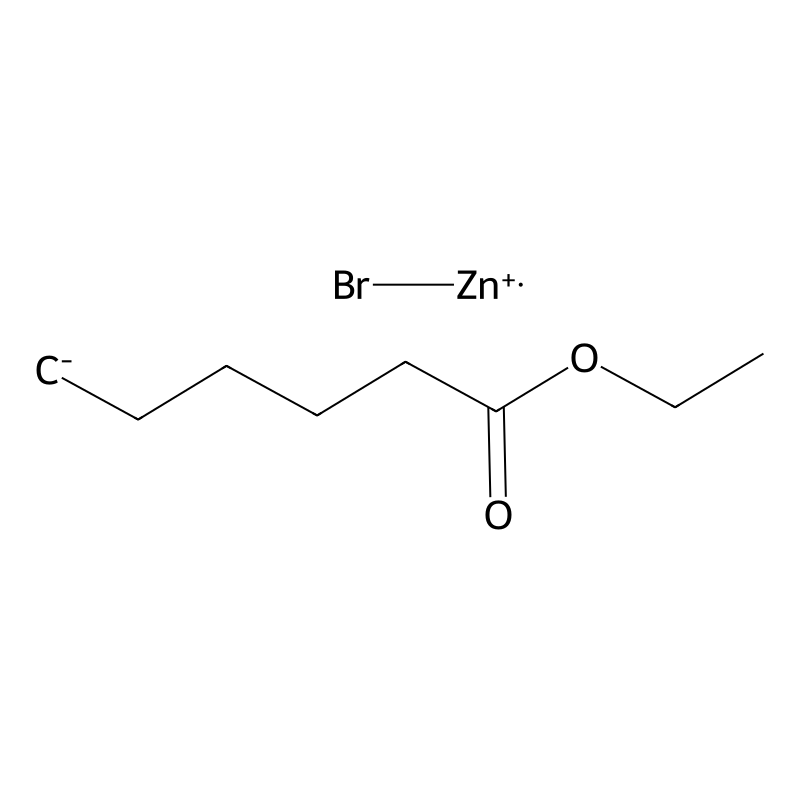

6-Ethoxy-6-oxohexylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Structure:

- Organic Synthesis: The presence of a zinc atom and a bromine group suggests 6-Ethoxy-6-oxohexylzinc bromide might be a useful reagent in organic synthesis, potentially for Negishi coupling reactions which involve the creation of carbon-carbon bonds . However, specific examples of its use in this context are currently limited in the available scientific literature.

- Organometallic Chemistry: Organozinc compounds, like 6-Ethoxy-6-oxohexylzinc bromide, are of interest in organometallic chemistry due to their unique reactivity. Research in this field explores the potential applications of these compounds in areas like catalysis and material science . More investigation is needed to determine if 6-Ethoxy-6-oxohexylzinc bromide has specific applications in this area.

6-Ethoxy-6-oxohexylzinc bromide is an organozinc reagent characterized by the molecular formula and a molecular weight of approximately 288.50 g/mol. This compound features a linear structure comprising an ethoxy group, a hexyl chain, and a zinc bromide moiety. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents like tetrahydrofuran, where it is often stored at low temperatures (2-8°C) to maintain stability and prevent decomposition .

- Negishi Cross-Coupling: This compound is used as a coupling partner in Negishi reactions, facilitating the formation of carbon-carbon bonds by reacting with organic halides.

- Formation of γ-Keto Esters: It can react with aryl chlorides to produce γ-keto esters, which are valuable intermediates in organic synthesis.

- Synthesis of Sulfones: The compound can also be utilized in the synthesis of sulfones through its interaction with sulfur dioxide and alkyl halides.

While specific biological activities of 6-Ethoxy-6-oxohexylzinc bromide are not extensively documented, similar organozinc compounds have been studied for their potential roles in biological systems. For example, some organozinc reagents have shown promise in catalyzing reactions that lead to biologically active compounds. Additionally, related compounds have been explored for their antioxidant properties and potential applications in medicinal chemistry .

The synthesis of 6-Ethoxy-6-oxohexylzinc bromide generally involves the reaction of zinc bromide with appropriate alkyl or aryl precursors under controlled conditions. A common method includes:

- Preparation of the Zinc Reagent: Reacting zinc bromide with an ethoxy-substituted hexanone derivative.

- Reaction Conditions: The reaction is typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference and at low temperatures to enhance yield and selectivity.

Specific protocols may vary based on the desired purity and application of the final product .

6-Ethoxy-6-oxohexylzinc bromide finds utility across various domains:

- Organic Synthesis: It serves as a crucial reagent for constructing complex organic molecules through cross-coupling reactions.

- Corrosion Inhibition: Studies have indicated its potential as a corrosion inhibitor for metals, particularly in acidic environments.

- Catalysis: The compound is employed in catalytic processes for synthesizing diverse chemical entities, enhancing reaction efficiency and selectivity.

- Environmental

Several organozinc reagents share structural and functional similarities with 6-Ethoxy-6-oxohexylzinc bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Ethoxy-3-oxopropylzinc bromide | Shorter carbon chain; used for similar reactions | |

| 4-Ethoxy-4-oxobutylzinc bromide | Similar structure; slightly longer carbon chain | |

| (1,3-Dioxolan-2-ylmethyl)zinc bromide | Contains a dioxolane ring; different functional group |

These compounds exhibit similar reactivity patterns but differ in their specific applications and the types of functional groups they introduce into target molecules. The unique combination of the ethoxy group and the hexyl chain in 6-Ethoxy-6-oxohexylzinc bromide provides distinct advantages for specific synthetic pathways, particularly those requiring longer aliphatic chains .